5,6-Dibromopyridin-2-amine

説明

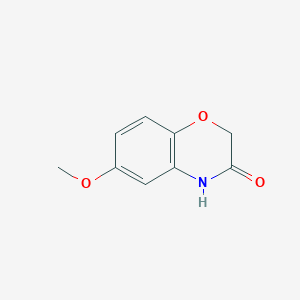

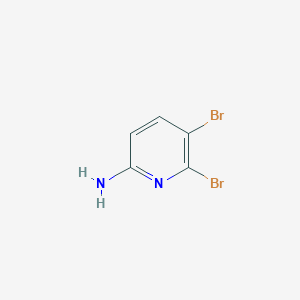

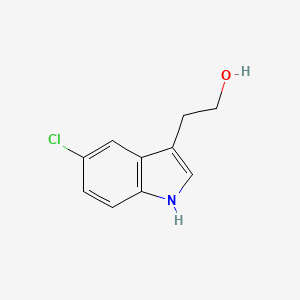

5,6-Dibromopyridin-2-amine is a chemical compound with the molecular formula C5H4Br2N2. It has a molecular weight of 251.907 .

Molecular Structure Analysis

The molecular structure of 5,6-Dibromopyridin-2-amine consists of a pyridine ring which is a six-membered heterocyclic scaffold, substituted at the 5 and 6 positions with bromine atoms and at the 2 position with an amine group .Physical And Chemical Properties Analysis

5,6-Dibromopyridin-2-amine has a density of 2.1±0.1 g/cm3, a boiling point of 298.1±35.0 °C at 760 mmHg, and a flash point of 134.1±25.9 °C . Its exact mass is 249.874115 and it has a LogP value of 3.05 .科学的研究の応用

1. Synthesis of Bioactive Compounds

5,6-Dibromopyridin-2-amine plays a crucial role in the synthesis of 2-aminopyridines, which are significant in creating bioactive natural products and medicinally important compounds. These compounds are synthesized using reactions between 2,6-dibromopyridine and various amines, yielding high yields of 6-bromopyridine-2-amines. These are then used for C-C cross-coupling reactions, demonstrating the compound's value in organic synthesis and pharmaceutical applications (Bolliger, Oberholzer, & Frech, 2011).

2. Copper-Catalyzed Synthesis

The compound is used in copper-catalyzed C-N bond-forming reactions, offering a practical method for synthesizing 6-substituted 2-bromopyridine compounds. This process is significant due to its high control of selectivity for the C-N cross-coupling reaction, simplifying the preparation of unsymmetrical 2,6-disubstituted pyridine-bridged compounds (Wang, Liu, Dai, & Hu, 2014).

3. Thermal Amination Reactions

Thermal amination reactions of 2,6-dibromopyridine with halogenated anilines have been successfully carried out, offering an alternative to palladium-catalyzed transformations. This solvent-free approach is notable for its lack of high-molecular-weight byproducts, showcasing another efficient method for the modification of pyridine derivatives (Waldvogel, Faust, Barkmann, Fröhlich, & Wolff, 2009).

4. Synthesis of Azacalixarenes

Palladium-catalyzed aryl amination of 2,6-dibromopyridine has been used to synthesize new azacalixnpyridines. These macrocycles have been studied for their structure, conformation, and complexation abilities, particularly towards zinc ions, indicating potential applications in material science and coordination chemistry (Miyazaki, Kanbara, & Yamamoto, 2002).

5. Synthesis of Polyazamacrocycles

The Pd-catalyzed amination of 5,6-dibromopyridin-2-amine with linear polyamines and oxapolyamines has been explored to synthesize polyazamacrocycles. These findings suggest potential applications in creating complex molecular structures, which might be relevant in developing new materials or pharmaceuticals (Averin, Ulanovskaya, Pleshkova, Borisenko, & Beletskaya, 2007).

6. Exploration

6. Exploration in Organometallic Chemistry

5,6-Dibromopyridin-2-amine is involved in the synthesis of lithium and potassium amides of sterically demanding aminopyridines. This research is significant in organometallic chemistry, where it contributes to the understanding of metal-ligand interactions and the development of new organometallic compounds with potential applications in catalysis and material science (Scott, Schareina, Tok, & Kempe, 2004).

7. Copper Catalysis in Amination Reactions

The use of 5,6-Dibromopyridin-2-amine in copper-catalyzed amination reactions has been studied, demonstrating its utility in efficiently converting bromopyridines to aminopyridines. This method features low catalyst loading, mild reaction temperatures, and pressures, highlighting its applicability in more environmentally friendly and economical synthetic processes (Lang, Zewge, Houpis, & VolanteRalph, 2001).

8. Synthesis of Kinase Inhibitors

Research on 5,6-Dibromopyridin-2-amine has contributed to the synthesis of novel kinase inhibitors, which are critical in cancer research and treatment. The synthesis involves multiple steps, including palladium-catalyzed Suzuki-Miyaura cross-coupling, and has shown potential in inhibiting a series of Ser/Thr kinases, indicating its importance in medicinal chemistry (Deau et al., 2013).

Safety And Hazards

5,6-Dibromopyridin-2-amine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately flush with plenty of water . If inhaled, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .

特性

IUPAC Name |

5,6-dibromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETWFMYLBKUBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80546850 | |

| Record name | 5,6-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dibromopyridin-2-amine | |

CAS RN |

89284-11-7 | |

| Record name | 5,6-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B1314214.png)